molecular formula C18H21ClO3 B5062173 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene

Katalognummer B5062173
Molekulargewicht: 320.8 g/mol
InChI-Schlüssel: QYQLGLZZARFWKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies, making it an attractive target for cancer therapy. Venetoclax has shown promising results in preclinical and clinical trials, leading to its approval by the US Food and Drug Administration (FDA) for the treatment of chronic lymphocytic leukemia (CLL) in 2016.

Wirkmechanismus

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene selectively binds to the BH3-binding groove of BCL-2, inhibiting its anti-apoptotic function and promoting apoptosis in cancer cells. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death. 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has a high affinity for BCL-2, but also binds to other anti-apoptotic proteins, such as BCL-XL and MCL-1, to a lesser extent.
Biochemical and Physiological Effects
1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to induce apoptosis in cancer cells, while sparing normal cells, due to its selective binding to BCL-2. It has also been shown to have minimal toxicity and tolerable side effects in clinical trials. 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to have a half-life of approximately 17 hours and is primarily metabolized by the liver.

Vorteile Und Einschränkungen Für Laborexperimente

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has several advantages for lab experiments, including its high affinity for BCL-2, its ability to induce apoptosis in cancer cells, and its synergistic effects with other anti-cancer agents. However, its limitations include its cost, its potential for off-target effects, and the need for further research to determine its optimal dosing and treatment regimens.

Zukünftige Richtungen

For 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene research include exploring its efficacy in combination with other anti-cancer agents, its potential for treating solid tumors, and its use in combination with immunotherapies. Additionally, further research is needed to determine its optimal dosing and treatment regimens, as well as its potential for developing resistance in cancer cells. Overall, 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has shown great promise as a novel anti-cancer agent and has the potential to improve outcomes for patients with various hematological malignancies.

Synthesemethoden

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene is synthesized through a multi-step process involving the coupling of two key intermediates, 4-(4-chlorophenoxy)butylamine and 2-methoxy-4-methylbenzaldehyde, followed by several chemical transformations. The final product is obtained through a purification process that involves recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has been extensively studied in preclinical and clinical trials for the treatment of various hematological malignancies, including CLL, acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells by selectively binding to BCL-2, displacing pro-apoptotic proteins, and triggering the intrinsic apoptotic pathway. 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has also been shown to have synergistic effects with other anti-cancer agents, such as rituximab and azacitidine.

Eigenschaften

IUPAC Name

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-14-5-10-17(18(13-14)20-2)22-12-4-3-11-21-16-8-6-15(19)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQLGLZZARFWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.